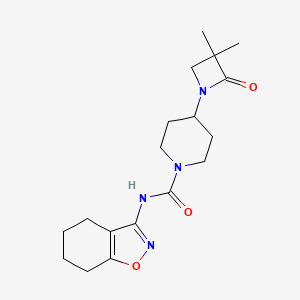

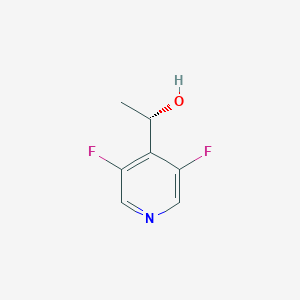

![molecular formula C19H23NO5S B2491580 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione CAS No. 478047-60-8](/img/structure/B2491580.png)

2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules like "2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione" often involves multi-step chemical reactions, incorporating elements such as sulfonyl groups and piperidine rings. Research by Goswami et al. (2022) demonstrates the synthesis of structurally related compounds through reactions involving 1,3-cyclohexanedione, substituted anilines, and catalysts like ethanol and piperidine (Goswami et al., 2022). Another study highlights the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in synthesizing cyclohexane-1,3-dione-2-spirocyclopropanes, offering insights into potential synthetic routes (Nambu et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is crucial for understanding their chemical behavior. Aydinli et al. (2010) detailed the crystal structures of related compounds, noting the chair conformation of cyclohexyl and piperidine rings, which is a common structural feature in such molecules (Aydinli, Sayil, & Ibiş, 2010). Another study by Khan et al. (2013) on similar compounds highlights the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its analogs include cycloadditions and nucleophilic substitutions. For instance, Ye et al. (2014) discussed a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to cyclic sulfoximines, showcasing the compound's reactivity in facilitating cycloadditions (Ye et al., 2014).

科学的研究の応用

Chemoselective and Chemospecific Applications

Research demonstrates the use of cross-linked polystyrene divinyl benzene sulfonic acid (SPS) as a heterogeneous catalyst for chemospecific protection of one carbonyl group of two identical carbonyls of 1,3-cyclohexanedione derivatives (Verma, Sathe, & Kaushik, 2010).

Synthesis of Tetrahydroquinolinone and Nicotinonitrile Derivatives

Innovative rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones are observed in reactions involving 1,3-cyclohexanedione derivatives, suggesting its utility in synthesizing complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).

Catalytic Synthesis Applications

Silica-bonded S-sulfonic acid (SBSSA) catalyzed synthesis involving 1,3-cyclohexanedione derivatives for preparing chromene derivatives is another key application, showcasing its utility in facilitating complex organic reactions (Aswin et al., 2014).

Carbonylation Reactions

The compound's derivatives are studied in catalytic carbonylation reactions, highlighting its reactivity and usefulness in synthesizing diverse organic molecules (Besenyei et al., 2001).

Protection of Hydroxyl Groups

The compound is used in the protection of hydroxyl groups, a critical step in the synthesis of complex organic molecules, particularly in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).

Anticancer Agent Synthesis

The compound is synthesized as a precursor in developing potential anticancer agents, illustrating its significance in medicinal chemistry (Rehman et al., 2018).

作用機序

Target of Action

Compounds with a similar structure, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 .

Mode of Action

These compounds likely interact with their targets (such as COX enzymes) and inhibit their activity, leading to their antimicrobial and anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX enzymes can affect the synthesis of prostaglandins, which are involved in inflammatory responses .

Result of Action

The inhibition of COX enzymes can lead to reduced inflammation and potentially antimicrobial effects .

特性

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-13-5-7-15(8-6-13)26(24,25)20-11-9-14(10-12-20)19(23)18-16(21)3-2-4-17(18)22/h5-8,14,18H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJALNTXBNDVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3C(=O)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

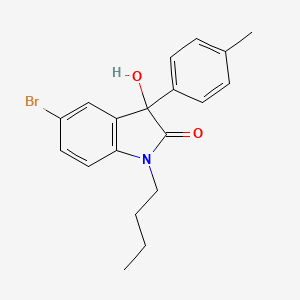

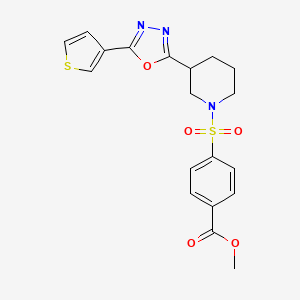

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)

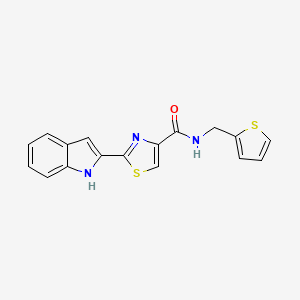

![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

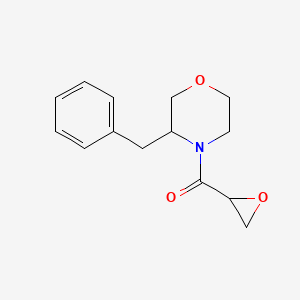

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)

![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)

![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)